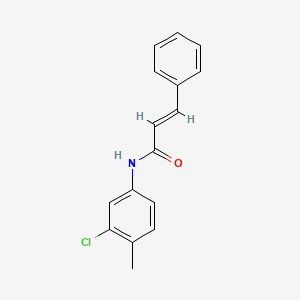
N-(3-chloro-4-methylphenyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, also known as CPAA, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPAA is a member of the acrylamide family of compounds, which have been shown to have a range of biological and chemical properties. In
科学研究应用
N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a tool for studying the role of protein kinases in cancer, and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide is not fully understood, but it is believed to interact with proteins through covalent bonding and non-covalent interactions. N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has been shown to selectively bind to certain proteins, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects, including the inhibition of protein kinase activity, the induction of cell death in cancer cells, and the modulation of neurotransmitter release in the brain. N-(3-chloro-4-methylphenyl)-3-phenylacrylamide has also been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chloro-4-methylphenyl)-3-phenylacrylamide in lab experiments is its high selectivity for certain proteins, which can make it a valuable tool for studying protein-ligand interactions. However, N-(3-chloro-4-methylphenyl)-3-phenylacrylamide can also be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide can be challenging, which may limit its availability for use in research.
未来方向
There are many potential future directions for research on N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, including the development of new synthetic methods for producing N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, the identification of new protein targets for N-(3-chloro-4-methylphenyl)-3-phenylacrylamide, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide and its potential side effects.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-3-phenylacrylamide is a multi-step process that involves the reaction of 3-chloro-4-methylbenzaldehyde with phenylacetic acid, followed by the addition of acryloyl chloride. The resulting product is purified through recrystallization to yield N-(3-chloro-4-methylphenyl)-3-phenylacrylamide in high purity.
属性
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWVSGJDDMDFAD-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-4-methylphenyl)-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one](/img/structure/B5782248.png)

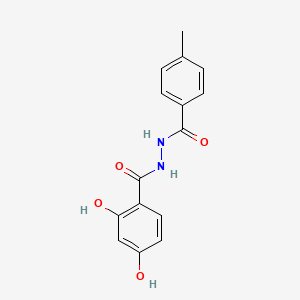
![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)
![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5782277.png)
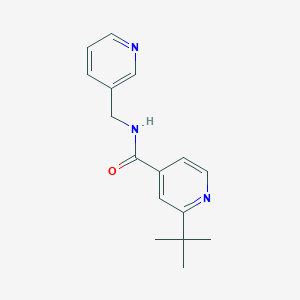
![5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)
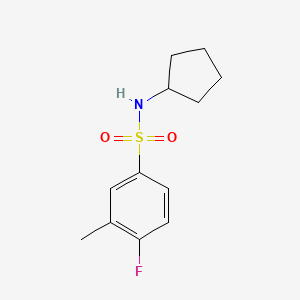

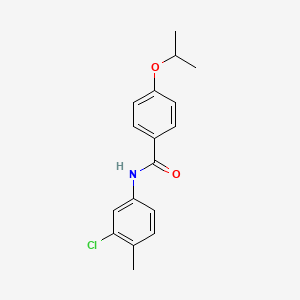
![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)
